molecular formula C8H13ClN4O B2531770 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone CAS No. 329710-01-2

2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone

Cat. No. B2531770
CAS RN: 329710-01-2
M. Wt: 216.67
InChI Key: KJQHTWXBNSBDBQ-UHFFFAOYSA-N
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Description

The compound of interest, 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone, is a derivative of pyridazinone, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related pyridazinone derivatives often involves multiple steps, starting from basic building blocks such as hydrazine derivatives and various chlorinated compounds. For instance, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was achieved through a reaction involving 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol . This suggests that the synthesis of this compound could potentially follow a similar pathway, utilizing tert-butylhydrazine and appropriately substituted chlorinated precursors.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is typically characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). For example, the crystal structure of a related compound was determined by single-crystal XRD, revealing an orthorhombic space group and specific bond lengths and angles . These techniques would likely reveal that this compound has a planar structure with a nitrogen-containing pyridazinone core, substituted with tert-butyl and chloro groups.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including coordination with metals, as seen in the coordination modes of 2,5-di(tert-butyl)pyrrolide with lithium and zinc . The presence of a hydrazino group in this compound suggests that it could also participate in coordination chemistry or act as a nucleophile in condensation reactions. Additionally, the compound may undergo unexpected reactions, such as the observed C–S bond cleavage during the attempted synthesis of a related compound .

Physical and Chemical Properties Analysis

The physical properties of pyridazinone derivatives, such as melting points, solubility, and crystal structure, can be determined through experimental methods. The chemical properties, including reactivity and stability, are influenced by the substituents on the pyridazinone ring. For instance, the presence of tert-butyl groups can increase steric hindrance and affect the compound's reactivity . The chloro and hydrazino groups may also influence the compound's ability to form hydrogen bonds and participate in electron transfer reactions, as seen in the antioxidant activity of related compounds .

Scientific Research Applications

Pyridazinone Compounds as COX-2 Inhibitors

Pyridazinone derivatives, particularly those structurally related to 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including ABT-963, have demonstrated excellent selectivity, improved solubility, and high oral anti-inflammatory potency, suggesting their potential application in the treatment of pain and inflammation associated with conditions such as arthritis. The selectivity and efficacy of these compounds underscore their significance in medicinal chemistry and therapeutic applications (Asif, 2016).

Synthesis of Pyridazinone Derivatives

The synthesis of pyridazinone and its derivatives, including the targeted compound, involves the addition of hydrazine or its derivatives to a suitably substituted carbon chain. This chemical strategy has been employed to produce a variety of pyridazinone derivatives with notable biological activities, particularly in relation to the cardiovascular system. Such synthetic methodologies highlight the compound's versatility and its role in the development of pharmacologically active molecules (Jakhmola et al., 2016).

Antioxidant Properties of Related Compounds

Studies on synthetic phenolic antioxidants, including compounds structurally related to this compound, have shown their widespread use across various industrial sectors to retard oxidative reactions and prolong product shelf life. These antioxidants have been detected in various environmental matrices and even within human tissues, indicating their pervasive use and potential for human exposure. The antioxidant capabilities of these compounds, alongside their environmental occurrence and human exposure, suggest a need for ongoing research into their safety and efficacy (Liu & Mabury, 2020).

Heterocyclic Chemistry Applications

The chemistry of pyridazinones, including the specific compound of interest, encompasses a broad array of reactions with C- and N-nucleophiles, leading to the synthesis of diverse acyclic, cyclic, and heterocyclic compounds. This versatility in chemical reactions underscores the compound's utility in synthesizing a wide range of chemical entities, which can be tailored for various biological activities and potential therapeutic applications (Kamneva et al., 2018).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

properties

IUPAC Name

2-tert-butyl-4-chloro-5-hydrazinylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-8(2,3)13-7(14)6(9)5(12-10)4-11-13/h4,12H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQHTWXBNSBDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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